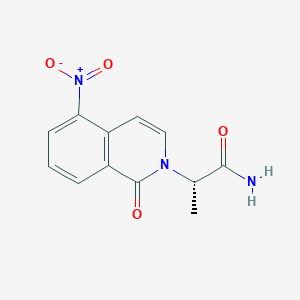![molecular formula C12H12ClN3O2 B11854148 [(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-39-5](/img/structure/B11854148.png)
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide typically involves the reaction of 5-chloro-2-methylquinoline with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the use of acetic anhydride and hydrochloric acid to prepare the intermediate, which is then reacted with hydroxylamine to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide has several scientific research applications:
Corrosion Inhibition: This compound has been studied for its ability to inhibit the corrosion of mild steel in acidic environments.
Biological Activity: Quinoline derivatives, including this compound, are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide exerts its effects involves its interaction with metal surfaces and biological targets. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective barrier that prevents further corrosion . In biological systems, it may interact with specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Similar in structure and also used as a corrosion inhibitor.
Quinoline N-oxide derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide stands out due to its specific combination of a quinoline core with a hydroxyethanimidamide group, which imparts unique chemical and biological properties. Its ability to act as a mixed-type inhibitor in corrosion studies highlights its versatility and effectiveness .
Properties
CAS No. |
88757-39-5 |
|---|---|
Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-(5-chloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-2-3-8-9(13)4-5-10(12(8)15-7)18-6-11(14)16-17/h2-5,17H,6H2,1H3,(H2,14,16) |
InChI Key |
VXLJYDPTPKGDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)





![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)


![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)

